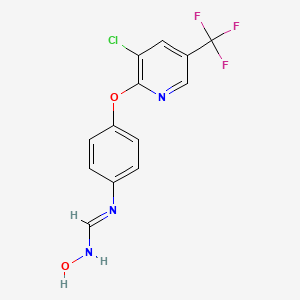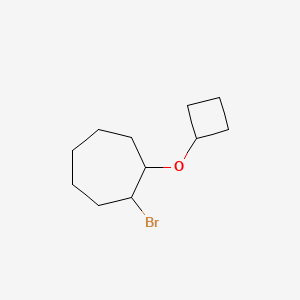![molecular formula C8H10N4 B13086656 {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Aplicaciones Científicas De Investigación
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . Its effects are mediated through binding to active sites or allosteric sites on the target enzymes, leading to altered enzyme activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the methyl and methanamine groups.
Pyrazolo[3,4-d]pyrimidine: Another similar compound with a different arrangement of the pyrazole and pyrimidine rings.
Pyrazolo[4,3-e][1,2,4]triazine: This compound features a triazine ring fused to the pyrazole ring.
Uniqueness
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-5-11-12-7(4-9)2-3-10-8(6)12/h2-3,5H,4,9H2,1H3 |
Clave InChI |
YWFILBHMKGJXJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2N=CC=C(N2N=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)




![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)


![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)




